
N-(5-Bromo-pyrazin-2-yl)-N-cyanomethyl-4-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-pyrazin-2-yl)-N-cyanomethyl-4-methyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BMS-777607 and is a small molecule inhibitor of the Met receptor tyrosine kinase. The Met receptor is a protein that plays a crucial role in cell growth and differentiation, and its dysregulation has been linked to various types of cancer.
Mécanisme D'action
BMS-777607 acts as a competitive inhibitor of the Met receptor tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This inhibition leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
BMS-777607 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activation of the Met receptor tyrosine kinase and downstream signaling pathways. Physiologically, it inhibits cancer cell growth and metastasis and enhances the effectiveness of other cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMS-777607 in lab experiments is its specificity for the Met receptor tyrosine kinase. This specificity allows for the selective inhibition of Met receptor signaling, without affecting other signaling pathways. However, one limitation of using BMS-777607 is its potential toxicity. It has been shown to induce liver toxicity in preclinical studies, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of BMS-777607. One direction is the optimization of its pharmacokinetic properties to improve its effectiveness and reduce its toxicity. Another direction is the development of combination therapies that include BMS-777607 and other cancer therapies to enhance their effectiveness. Additionally, the use of BMS-777607 in other diseases, such as fibrosis and inflammation, is an area of active research.
Méthodes De Synthèse
The synthesis of BMS-777607 involves several steps, including the reaction of 5-bromo-2-chloropyrazine with cyanomethyl-4-methyl-benzenesulfonamide in the presence of a base to form the intermediate product. This intermediate is then reacted with an arylboronic acid in the presence of a palladium catalyst to form the final product.
Applications De Recherche Scientifique
BMS-777607 has been extensively studied for its potential use in cancer therapy. The Met receptor is overexpressed in various types of cancer, including lung, breast, and liver cancer. BMS-777607 has been shown to inhibit Met receptor signaling, leading to the inhibition of cancer cell growth and metastasis. Additionally, BMS-777607 has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(5-bromopyrazin-2-yl)-N-(cyanomethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2S/c1-10-2-4-11(5-3-10)21(19,20)18(7-6-15)13-9-16-12(14)8-17-13/h2-5,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYXEXOLSPAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC#N)C2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide](/img/structure/B2434980.png)
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2434981.png)
![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2434983.png)
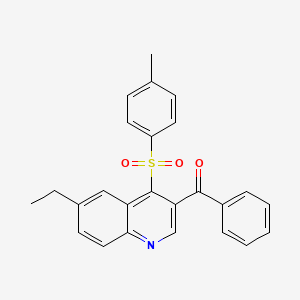
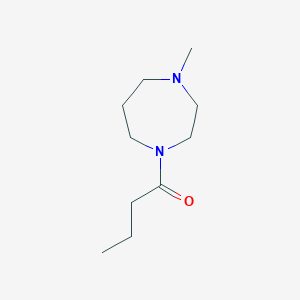
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide](/img/structure/B2434986.png)

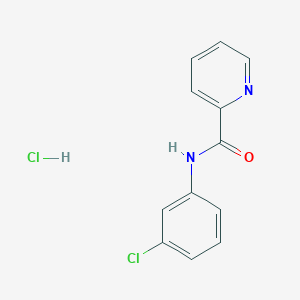
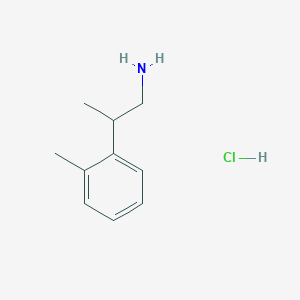
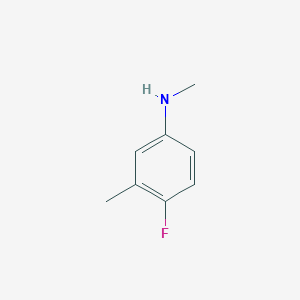
![3-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2434994.png)
![6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2434995.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2434999.png)
![N-(4-chlorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2435001.png)